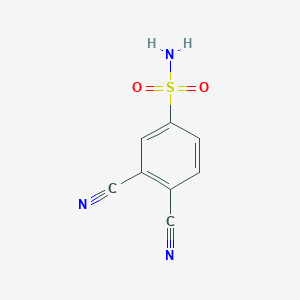
3,4-Dicyanobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dicyanobenzene-1-sulfonamide: is an organic compound with the molecular formula C8H5N3O2S. It is characterized by the presence of two cyano groups (-CN) and a sulfonamide group (-SO2NH2) attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyanobenzene-1-sulfonamide typically involves the sulfonylation of amines with sulfonyl chlorides in the presence of a base. This method involves the nucleophilic attack by ammonia, primary or secondary amines with sulfonyl chlorides . Another efficient method for the preparation of sulfonamides involves the NH4I-mediated amination of sodium sulfinates .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often relies on scalable and environmentally friendly methods. The use of metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids provides an efficient system for the construction of sulfonamides .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dicyanobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the cyano groups under appropriate conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Conversion to amines or other reduced forms.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dicyanobenzene-1-sulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications .
Biology and Medicine: Sulfonamide derivatives have broad biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound may serve as a precursor for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 3,4-Dicyanobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The cyano groups can also participate in interactions with proteins and other biomolecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzenesulfonamide: Known for its antibacterial properties.
4-Nitrobenzenesulfonamide: Used in the synthesis of various organic compounds.
4-Methylbenzenesulfonamide: Commonly used as a reagent in organic synthesis.
Uniqueness: 3,4-Dicyanobenzene-1-sulfonamide is unique due to the presence of both cyano and sulfonamide groups on the benzene ring.
Eigenschaften
CAS-Nummer |
188021-59-2 |
|---|---|
Molekularformel |
C8H5N3O2S |
Molekulargewicht |
207.21 g/mol |
IUPAC-Name |
3,4-dicyanobenzenesulfonamide |
InChI |
InChI=1S/C8H5N3O2S/c9-4-6-1-2-8(14(11,12)13)3-7(6)5-10/h1-3H,(H2,11,12,13) |
InChI-Schlüssel |
CYNHNQCTKLRDMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)

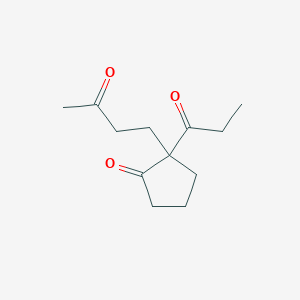
![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)
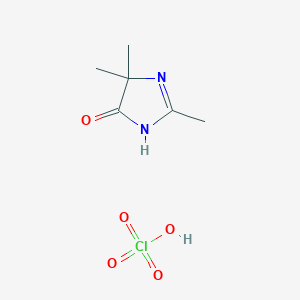
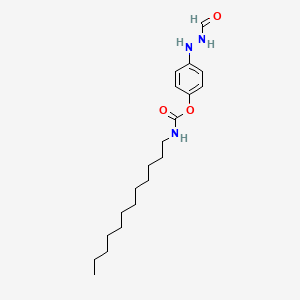
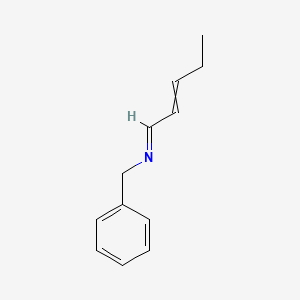


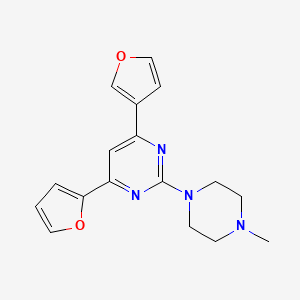
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)



